4-Ethyl-2,6-dihydroxynicotinonitrile
Overview
Description
4-Ethyl-2,6-dihydroxynicotinonitrile is an organic compound with the molecular formula C8H8N2O2. It is a derivative of nicotinonitrile, characterized by the presence of ethyl and hydroxyl groups at specific positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-2,6-dihydroxynicotinonitrile can be synthesized through a multi-step process involving the reaction of 2-cyanoacetamide with ethyl propionylacetate. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,6-dihydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can result in a variety of ethers or esters.
Scientific Research Applications
4-Ethyl-2,6-dihydroxynicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-ethyl-2,6-dihydroxynicotinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biochemical outcome.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxynicotinonitrile: Lacks the ethyl group, which may affect its reactivity and applications.
4-Methyl-2,6-dihydroxynicotinonitrile: Similar structure but with a methyl group instead of an ethyl group, potentially leading to different chemical properties and uses.
4-Ethyl-2-hydroxy-6-methoxynicotinonitrile: Contains a methoxy group, which can influence its chemical behavior and applications.
Uniqueness
4-Ethyl-2,6-dihydroxynicotinonitrile is unique due to the presence of both ethyl and hydroxyl groups, which confer specific chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-ethyl-2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-5-3-7(11)10-8(12)6(5)4-9/h3H,2H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMPZIYHTPLJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=C1C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593369 | |
Record name | 4-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-64-5 | |
Record name | 4-Ethyl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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